10,10-Diphenyl-10H-phenoxasilin
Description
10,10-Diphenyl-10H-phenoxasilin is a silicon-containing heterocyclic compound featuring a central six-membered ring fused with two phenyl groups at the silicon atom. Unlike its sulfur (phenothiazine) or arsenic (phenarsazine) analogues, the silicon atom in phenoxasilin imparts distinct electronic and steric properties due to its larger atomic radius and lower electronegativity. This structural framework is critical in materials science and optoelectronics, where silicon-based heterocycles often exhibit enhanced thermal stability and tunable luminescence compared to heavier heteroatom analogues .
Properties
CAS No. |
18733-65-8 |
|---|---|
Molecular Formula |
C24H18OSi |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
10,10-diphenylbenzo[b][1,4]benzoxasiline |
InChI |
InChI=1S/C24H18OSi/c1-3-11-19(12-4-1)26(20-13-5-2-6-14-20)23-17-9-7-15-21(23)25-22-16-8-10-18-24(22)26/h1-18H |
InChI Key |
QYNNZVFBPRIHES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5 |
Synonyms |
10,10-Diphenyl-10H-phenoxasilin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Phenothiazine Derivatives
The compound 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine () shares a tricyclic phenothiazine core but replaces the silicon atom in phenoxasilin with sulfur. Key structural differences include:
- Bond Angles: The phenothiazine derivative exhibits C–S–C angles averaging 119.5–121.03°, while silicon’s larger atomic radius in phenoxasilin likely results in wider bond angles at the Si–O–Si linkage (expected >125° based on analogous siloxanes).
- Crystal Packing: The nitro-substituted phenothiazine adopts a planar conformation stabilized by π-stacking interactions, as evidenced by its crystallographic data (CCDC 2209381) . In contrast, phenyl-substituted siloxanes often display non-planar geometries due to steric hindrance from bulky substituents.
Reactivity and Stability: Phenarsazine Derivatives
10-Phenylacetylenyl-9:10-dihydrophenarsazine () highlights the role of arsenic in analogous heterocycles:
- Reactivity: The arsenic centre undergoes facile oxidation, forming a dihydroxide derivative with H₂O₂ . Silicon in phenoxasilin is less reactive toward oxidation, favoring hydrolytic stability.
- Acid Sensitivity: The phenarsazine derivative reacts with HCl to regenerate 10-chloro-9:10-dihydrophenarsazine, whereas silicon’s resistance to electrophilic attack suggests phenoxasilin would exhibit greater inertness under acidic conditions .
Critical Analysis of Contradictions and Gaps
- The phenothiazine derivative’s planar conformation () contrasts with the expected non-planarity of phenoxasilin, highlighting steric effects of silicon substituents .
- Phenarsazine’s reactivity with HCl () suggests arsenic’s electrophilicity, whereas silicon’s covalent bonding likely mitigates similar behavior in phenoxasilin. Direct experimental data on phenoxasilin’s stability and optoelectronic properties remain absent in the provided evidence.
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